2-Fluoro-6-iodo-3-methylbenzoic acid
Overview
Description
“2-Fluoro-6-iodo-3-methylbenzoic acid” is a chemical compound with the molecular formula C8H6FIO2 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C8H6FIO2 . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Properties : Zhao Haoyu et al. (2010) synthesized 2-Fluoro-6-iodobenzoic acid, a structurally similar compound, by using 2-amino-6-fluorobenzoic acid as the starting material. The process had advantages such as low production costs and mild reaction conditions, making it suitable for commercial scale production (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Role in Material Science : A study by K. Zherikova and S. Verevkin (2019) investigated the thermodynamic properties of halogen-substituted benzoic acids, including those with fluoro, chloro-, bromo-, and iodo-substituents. This research is significant for material sciences and for assessing chemicals' fate in the environment and atmosphere (K. Zherikova & S. Verevkin, 2019).
Application in Metal-Organic Frameworks : The modulator 2-fluorobenzoic acid was used by Juan P Vizuet et al. (2021) to prepare RE clusters in metal-organic frameworks (MOFs), highlighting the possible presence of fluoro bridging groups in RE MOFs. This indicates the compound's potential in creating novel MOF structures (Juan P Vizuet et al., 2021).
Pharmaceutical Applications : L. Zhou et al. (2020) used 5-iodo-2-methylbenzoic acid, a related compound, in the synthesis of new heterocycle compounds with potential anti-lung cancer activity. This demonstrates the potential application of similar compounds in developing new anticancer agents (L. Zhou et al., 2020).
Environmental Applications : The metabolism of fluorinated benzoates by Syntrophus aciditrophicus was studied by H. Mouttaki et al. (2008), providing insights into the initial steps of the metabolism of aromatic acids and their environmental impact (H. Mouttaki, M. Nanny, & M. McInerney, 2008).
Biodegradation Studies : F. Boersma et al. (2004) researched the biodegradation of fluorobenzoate isomers by Sphingomonas sp. HB-1, shedding light on the microbial degradation pathways of such compounds, which is important for understanding their environmental fate (F. Boersma et al., 2004).
Mechanism of Action
Mode of Action
Benzoic acid derivatives are known to undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of fluorine and iodine atoms in the compound could potentially influence its reactivity and interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-6-iodo-3-methylbenzoic acid . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 2-Fluoro-6-iodo-3-methylbenzoic acid, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 or SN2 pathway, depending on their degree of substitution . This suggests that this compound may also undergo similar reactions.
properties
IUPAC Name |
2-fluoro-6-iodo-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRLGIOIAJNDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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